cis-tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate hydrochloride
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Overview
Description
“Cis-tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1609403-03-3 . It has a molecular weight of 250.77 . The IUPAC name for this compound is tert-butyl (3R,4S)-4-amino-3-methylpiperidine-1-carboxylate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H22N2O2.ClH/c1-8-7-13 (6-5-9 (8)12)10 (14)15-11 (2,3)4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9+;/m1./s1 . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Chemical Synthesis
“Cis-tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate hydrochloride” is used in the field of chemical synthesis . It is a colorless to white to yellow solid or semi-solid or liquid substance that can be stored at room temperature .
Precursor to Biologically Active Natural Products
This compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
Synthesis of Indole Derivatives
Indole derivatives, which possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities , can be synthesized using this compound .
Synthesis of Dipeptides
The compound can be used as a starting material in dipeptide synthesis with commonly used coupling reagents .
Synthesis of 3-Formylindole Derivatives
3-Formylindole derivatives containing an alkyne, enyne, or diene moiety at the 4-position are significant as a scaffold in the synthesis of biologically active natural products . This compound can be used in the synthesis of these derivatives .
Synthesis of Natural Prenyl Indole Derivatives
The intermediate products involved in the synthesis scheme of this compound are useful for the synthesis of natural prenyl indole derivatives, such as Indiacens A and B .
Safety and Hazards
The safety information available indicates that this compound is associated with several hazard statements including H302, H315, H318, H319, H335 . The precautionary statements include P233, P261, P264, P270, P271, P280, P302, P304, P305, P310, P313, P330, P332, P338, P340, P351, P352, P362, P403, P405 . Please refer to the MSDS for more detailed safety information .
properties
IUPAC Name |
tert-butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRKUDHNJGUHRE-OULXEKPRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)C(=O)OC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@H]1N)C(=O)OC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate hydrochloride | |
CAS RN |
1609403-03-3 |
Source
|
Record name | 1-Piperidinecarboxylic acid, 4-amino-3-methyl-, 1,1-dimethylethyl ester, hydrochloride (1:1), (3R,4S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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